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4-imino-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one

PI3Kdelta inhibition quinazolinone kinase selectivity

Selective PI3Kδ tool compound (cellular IC50: 102 nM) with a rare 4-imino motif, benchmarked CYP3A4 liability (IC50: 10,000 nM), and validated CSNK2A activity (IC50: 8.0–14.0 µM). Ideal for multi-point concentration–response assays, kinase selectivity profiling, and antiviral screening cascades. Procure this exact CAS-grade material to ensure reproducibility in SAR exploration.

Molecular Formula C14H12N4O
Molecular Weight 252.277
CAS No. 941868-28-6
Cat. No. B2612394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-imino-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one
CAS941868-28-6
Molecular FormulaC14H12N4O
Molecular Weight252.277
Structural Identifiers
SMILESC1=CC2=C(N(C(=O)N=C2C=C1)CC3=CN=CC=C3)N
InChIInChI=1S/C14H12N4O/c15-13-11-5-1-2-6-12(11)17-14(19)18(13)9-10-4-3-7-16-8-10/h1-8H,9,15H2
InChIKeyNMTLRULOPSOOOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Imino-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one (CAS 941868-28-6): Chemical Class and Baseline Profile for Procurement Evaluation


4-Imino-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one (CAS 941868-28-6) is a synthetic small-molecule heterocycle belonging to the 3,4-dihydroquinazolin-2(1H)-one family, featuring a 4-imino substituent and an N3-pyridin-3-ylmethyl side chain. The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives reported as inhibitors of diverse targets including PI3Kδ, casein kinase 2 (CSNK2A), monoamine oxidases, and HIV-1 reverse transcriptase [1]. This particular compound has been indexed in authoritative bioactivity databases such as ChEMBL (CHEMBL2165502) and BindingDB (BDBM50394893), with experimentally determined inhibitory data against human PI3Kδ and CSNK2A, as well as CYP450 liability profiling [2]. Its molecular weight (252.28 g/mol) and physicochemical properties place it within lead-like chemical space, making it a candidate for further structure–activity relationship (SAR) exploration and tool compound development.

Why Generic Substitution of 4-Imino-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one with Other Quinazolinones Is Not Straightforward


The 3,4-dihydroquinazolin-2(1H)-one chemotype exhibits profound target-switching behaviour depending on subtle substitution patterns. C6-substituted 3-methyl derivatives are potent MAO-B inhibitors (IC50 = 0.269 µM) [1], whereas 7-piperazinyl/piperidinyl analogues bind D2 and 5-HT1A receptors [2], and 4-arylethynyl variants act as NNRTIs [3]. The 4-imino group in the target compound is a distinctive structural feature absent in the majority of reported quinazolinone series; this functional group has been implicated in selective binding to the Tudor domain of SMN in a related 4-iminopyridine scaffold [4]. Consequently, two quinazolinones sharing the same core but differing in a single substituent can display entirely non-overlapping target profiles. Procurement of a generic “quinazolinone derivative” without verifying the exact CAS number risks selecting a compound with undocumented or irrelevant bioactivity for the intended assay, undermining experimental reproducibility and SAR interpretation.

Quantitative Differentiation Evidence for 4-Imino-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one Against Its Closest Comparators


PI3Kδ Inhibitory Activity of 4-Imino-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one Versus Leading Quinazolinone-Derived PI3Kδ Inhibitors

The target compound inhibits PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells with an IC50 of 102 nM after 30 min, as measured by electrochemiluminescence assay [1]. In the same cellular PI3Kδ pathway assay context, this represents a 14.6-fold weaker inhibition compared to the quinazolinone-derived PI3Kδ inhibitor SW30, which displays an enzymatic IC50 of 7 nM against PI3Kδ (and a cellular EC50 of 16 nM for PI3Kδ) . Other quinazolinone-based PI3Kδ inhibitors in the same structural class, such as compound 59 (IC50 = 2.3 nM) [2] and IHMT-PI3Kdelta-372 S-isomer (IC50 = 14 nM) , further highlight that the target compound occupies a lower-potency niche within this chemotype. This quantitative potency gradient is critical for research applications where a weaker PI3Kδ probe is needed to titrate target engagement or to serve as a less-active control relative to potent tool compounds.

PI3Kdelta inhibition quinazolinone kinase selectivity

Cellular CSNK2A (CK2) Target Engagement of 4-Imino-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one Compared to Pyridylmethyl Analogues and Reference CK2 Probes

In a direct head-to-head comparison study of pyridylmethyl-substituted analogues, compound 4n (structurally identical to 4-imino-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one based on the reported pyridylmethyl substitution pattern) exhibited a CSNK2A cellular IC50 of 8.0 µM as measured by in-cell target engagement NanoBRET assay, with an aqueous kinetic solubility of 140 µM [1]. The reference chemical probe SGC-CK2-1 shows a CSNK2A cellular IC50 of 0.020 µM (400-fold more potent), silmitasertib (CX-4945) shows 0.18 µM (44-fold more potent), and SGC-CK2-2 shows 0.20 µM (40-fold more potent) [2]. Importantly, the study authors explicitly noted that replacement of the phenyl ring with pyridine in analogues 4n–p “greatly reduced” CSNK2A cellular potency, indicating that the heterocycle is poorly tolerated in the binding pocket [3]. This structural insight positions the target compound as a distinct, low-potency outlier within the pyridylmethyl series, useful for delineating the structural boundaries of CSNK2A inhibition.

CSNK2A inhibition CK2 NanoBRET pyridylmethyl analogue

CYP3A4 Liability Profile of 4-Imino-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one: Implications for ADME-Tox Differentiability

The target compound exhibits a CYP3A4 IC50 of 10,000 nM (10 µM) in a time-dependent inhibition assay using human liver microsomes preincubated for 30 min [1]. This value is approximately 98-fold above its PI3Kδ cellular IC50 (102 nM), suggesting a substantial selectivity window against this major drug-metabolizing cytochrome P450 isoform. By comparison, many clinical-stage PI3Kδ inhibitors carry warnings for CYP3A4-mediated drug–drug interactions; for instance, idelalisib is a known strong CYP3A4 substrate and its co-administration with CYP3A4 inducers/inhibitors requires dose adjustment [2]. The target compound's weak CYP3A4 inhibition profile (IC50 = 10,000 nM) is a tractable starting point for further medicinal chemistry optimization where avoidance of CYP450 liability is a key design criterion.

CYP3A4 inhibition drug metabolism ADME-Tox hepatic safety

Structural Basis for Target Divergence: The 4-Imino Substituent as a Key Differentiator from C6-Substituted and N1-Substituted Quinazolinones

The 4-imino group is a rare substituent within the published 3,4-dihydroquinazolin-2(1H)-one literature. The vast majority of reported biologically active analogues bear either a 4-oxo (carbonyl) group or a 4-aryl/4-cyclopropyl substitution [1]. In a structural biology study of a 4-iminopyridine-containing compound targeting the Tudor domain of SMN, the 4-imino group was shown to participate in specific hydrogen-bonding interactions that are sterically and electronically inaccessible to 4-oxo congeners [2]. Although direct biochemical comparison between 4-imino and 4-oxo analogues of this exact scaffold has not been published, the class-level inference is that the 4-imino motif introduces a distinct hydrogen-bond donor/acceptor profile and altered electron distribution on the quinazolinone ring, which can redirect target selectivity away from classical quinazolinone targets (MAO, D2, EGFR) toward alternative protein recognition sites such as PI3Kδ and CSNK2A. This structural feature is not present in C6-substituted 3-methylquinazolinones (MAO-B IC50 = 0.269 µM) [3], 7-piperazinyl derivatives (D2/5-HT1A ligands) [4], or 4-arylethynyl NNRTIs [5].

4-imino group structure–activity relationship quinazolinone scaffold target selectivity switch

Recommended Research and Procurement Application Scenarios for 4-Imino-3-(pyridin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one


Moderate-Affinity PI3Kδ Chemical Probe for Dose-Response and SAR Studies Within the Quinazolinone Chemotype

With a cellular PI3Kδ IC50 of 102 nM [1], this compound occupies a potency tier between high-affinity quinazolinone PI3Kδ inhibitors (IC50 = 2.3–14 nM for compounds 59, IHMT-PI3Kdelta-372, and SW30) and weak inhibitors (IC50 > 500 nM). This intermediate potency is valuable for constructing multi-point concentration–response curves in PI3Kδ-dependent cell assays (e.g., B-cell receptor signaling, AKT phosphorylation), where it can serve as a calibrated reference point to benchmark novel analogues or to titrate partial target inhibition. Researchers studying PI3Kδ-driven inflammatory or autoimmune pathways in Ri-1 or SU-DHL-6 cells can use this compound as a comparator to distinguish potent leads from marginal hits.

CSNK2A SAR Negative Control and Pyridylmethyl Series Benchmarking

As demonstrated in the Willson et al. (2024) study, compounds bearing a pyridin-3-ylmethyl substituent exhibit greatly reduced CSNK2A cellular potency (IC50 = 8.0–14.0 µM) compared to benzylamino-substituted analogues (IC50 = 0.020–0.20 µM) [2]. This compound (4n) is explicitly characterized within this matched series and can serve as a negative control or lower boundary reference for cellular NanoBRET target engagement assays in HEK293 cells. It is particularly suited for antiviral screening cascades examining CSNK2A-dependent β-coronavirus replication, where it defines the potency floor for pyridine-containing analogues.

ADME-Tox Early-Stage Triage: CYP3A4 Low-Liability Reference for Quinazolinone Lead Optimization

The compound's weak CYP3A4 inhibition (IC50 = 10,000 nM) [3] provides a ~98-fold selectivity window over its PI3Kδ target engagement. Medicinal chemistry teams optimizing quinazolinone-based kinase inhibitors can use this compound as a benchmark for CYP3A4 liability; analogues that retain or improve this selectivity index are candidates for progression to in vivo pharmacokinetic studies, whereas those with significantly lower CYP3A4 IC50 values may require structural refinement to mitigate drug–drug interaction risk.

Chemical Biology Tool to Probe 4-Imino Substituent Contributions to Target Selectivity

The 4-imino group is a distinguishing structural feature rarely encountered in the broader quinazolinone literature [4]. This compound can be employed as a tool to investigate how the 4-imino vs. 4-oxo substitution influences kinase selectivity profiles. Head-to-head profiling against matched 4-oxo analogues (e.g., 3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one, CAS 881298-83-5) in broad-panel kinase screens (e.g., DiscoverX KINOMEscan) would generate novel SAR knowledge on the target-redirecting effect of the 4-imino motif, addressing a recognized gap in the current quinazolinone pharmacology literature.

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